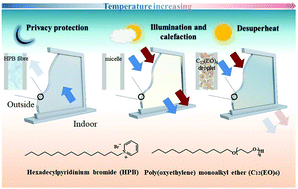New focus of the cloud point/Krafft point of nonionic/cationic surfactants as thermochromic materials for smart windows†
Chemical Communications Pub Date: 2022-01-12 DOI: 10.1039/D1CC06605F
Abstract
A nonionic poly(oxyethylene) monoalkyl ether (C12(EO)6) and a cationic hexadecylpyridinium bromide (HPB) were used to achieve warm/cool transparency transition switchability, depending on the decrease in the hydration of the EO-headgroup of C12(EO)6 above the cloud point (Tc) and the crystallization of HPB below the Krafft point (Tk). The liquid state shows the advantage of being free-flowing, frost-resistance, flexible-adjustment and solar-energy-storing-capability due to the moisture-rich characteristics, while the hydrogel state exhibits free-standing properties.


Recommended Literature
- [1] Diary of conferences and courses
- [2] Front cover
- [3] Library based identification and characterisation of polymers with nano-FTIR and IR-sSNOM imaging†
- [4] Correction: A binary catalyst system of a cationic Ru–CNC pincer complex with an alkali metal salt for selective hydroboration of carbon dioxide
- [5] Metal–organic framework-derived Co9S8 embedded in N, O and S-tridoped carbon nanomaterials as an efficient oxygen bifunctional electrocatalyst†
- [6] Front cover
- [7] X-Ray structure and ionic conductivity studies of anhydrous and hydrated choline chloride and oxalic acid deep eutectic solvents†
- [8] Contents list
- [9] From 4-nitrotoluene and 4,4′-dinitrobibenzyl to E-4,4′-dinitrostilbene: an electrochemical approach
- [10] Bimetallic Au–Pt/TiO2 photocatalysts active under UV-A and simulated sunlight for H2 production from ethanol†










